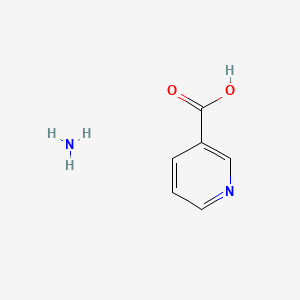

3-Pyridinecarboxylic acid, ammonium salt

Beschreibung

Eigenschaften

CAS-Nummer |

36321-41-2 |

|---|---|

Molekularformel |

C6H8N2O2 |

Molekulargewicht |

140.14 g/mol |

IUPAC-Name |

azane;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2.H3N/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);1H3 |

InChI-Schlüssel |

ONJIBHRZSUEBDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C(=O)O.N |

Verwandte CAS-Nummern |

59-67-6 (Parent) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways

Direct Synthesis of 3-Pyridinecarboxylic Acid, Ammonium (B1175870) Salt

The most direct route to 3-Pyridinecarboxylic Acid, Ammonium Salt, also known as ammonium nicotinate (B505614), involves the reaction of its constituent parent compounds: nicotinic acid and ammonia (B1221849). nih.gov

Reaction Pathways from Nicotinic Acid and Ammonia

The formation of this compound from nicotinic acid (a vitamin B3 form) and ammonia is a straightforward acid-base neutralization reaction. nih.gov In this process, the acidic carboxylic group (-COOH) of nicotinic acid donates a proton to the basic ammonia (NH₃) molecule. This proton transfer results in the formation of the nicotinate anion (pyridine-3-carboxylate) and the ammonium cation (NH₄⁺), which then associate to form the ammonium salt.

The reaction is typically carried out in an aqueous solution. While specific industrial-scale conditions are often proprietary, the fundamental chemistry is well-established. The process is generally characterized by its high atom economy and the directness of the approach.

Synthesis of Related Pyridinecarboxylic Acid Scaffolds

The synthesis of the core nicotinic acid structure, a prerequisite for forming the ammonium salt, can be achieved through various advanced methodologies. These methods often provide routes to a wide array of substituted pyridinecarboxylic acids.

Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids

A prevalent industrial method for synthesizing nicotinic acid is the oxidation of 3-methylpyridine (B133936) (3-picoline). nih.gov Aerobic oxidation, using oxygen from the air, presents a greener alternative to stoichiometric oxidants. This process is typically performed in the liquid phase under pressure and at elevated temperatures.

Key research findings in this area include:

The use of a catalyst system comprising cobalt acetate (B1210297), manganese acetate, and a bromide source in a mixed solvent of aromatic halide and acetic acid. This method has been shown to produce nicotinic acid with a yield of up to 81.3% at temperatures between 170-180°C and a pressure of 1.5 MPa. researchgate.net

Direct oxidation of 3-methylpyridine with nitric acid has also been explored, with studies showing molar conversions of 36% to 90% and nicotinic acid yields of 31% to 62%, depending on the reaction temperature (165 to 195°C) and the molar composition of the initial mixture. colab.ws

Vapor-phase catalytic oxidation over vanadium oxide (V₂O₅) supported on titanium oxide is another significant industrial route. google.com Controlling the crystal size of the active ingredients on the catalyst surface is crucial for achieving high conversion and selectivity. google.com

Table 1: Catalytic Systems for Aerobic Oxidation of 3-Methylpyridine

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| Cobalt acetate, Manganese acetate, Bromide | Dioxygen | Aromatic halide/Acetic acid | 170-180 | 1.5 | 81.3 |

| V₂O₅/TiO₂ | Oxygen, Water | - | - | - | High |

| Nitric Acid | Nitric Acid | - | 165-195 | - | 31-62 |

Multicomponent Condensation Approaches to Pyridinecarboxylic Derivatives

Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyridine (B92270) derivatives in a single step from three or more starting materials. bohrium.com These reactions are valued for their atom economy and ability to rapidly build molecular diversity.

Notable MCRs for pyridine synthesis include:

Hantzsch Dihydropyridine Synthesis : A classic MCR involving an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov

Modern Variations : Contemporary approaches often employ catalysts to improve yields and broaden the scope of accessible structures. For instance, pyridine-2-carboxylic acid has been effectively used as a catalyst for the rapid, three-component synthesis of pyrazolo[3,4-b]quinolinones, which are structurally related to pyridinecarboxylic acids. nih.govrsc.orgrsc.org Organophosphorus catalysts have also been developed for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov

These methods are particularly useful for creating libraries of substituted pyridinecarboxylic acids for drug discovery and materials science applications. bohrium.comacsgcipr.org

Hydrolysis of Pyridinecarboxamides

The hydrolysis of pyridinecarboxamides, such as nicotinamide (B372718) (the amide of nicotinic acid), provides another route to the corresponding carboxylic acid. This reaction can be performed under acidic or basic conditions.

A patented method describes the production of nicotinic acid from a nicotinamide mother solution. google.com The process involves a hydrolysis reaction by heating the nicotinamide solution with sodium hydroxide (B78521) at temperatures between 90-115°C for 2.5-3.5 hours. google.com The resulting sodium nicotinate is then acidified to yield nicotinic acid.

The kinetics of niacinamide hydrolysis have been studied across a wide pH range, indicating that the reaction is subject to both general acid and general base catalysis. semanticscholar.org In industrial processes for producing nicotinamide from 3-cyanopyridine (B1664610), the further hydrolysis to nicotinic acid is sometimes considered an undesirable side reaction. nih.gov However, this pathway can be intentionally exploited to produce the acid.

Catalytic Strategies in the Synthesis of Pyridinecarboxylic Acid Derivatives

Catalysis is central to the modern, efficient, and environmentally conscious synthesis of pyridinecarboxylic acid derivatives. Catalysts not only accelerate reaction rates but also enhance selectivity and allow for milder reaction conditions.

Several catalytic strategies have been developed:

Heterogeneous Catalysis : Zeolite-based catalysts, particularly Cu-based 13X zeolite, have shown high catalytic performance in the liquid-phase synthesis of niacin from 3-methylpyridine and 30% hydrogen peroxide under mild conditions. oaepublish.com The cooperative action of Cu(II) ions and the zeolite support is credited for the high activity and selectivity. oaepublish.com

Homogeneous Catalysis : As mentioned, cobalt and manganese salts are effective homogeneous catalysts for the liquid-phase aerobic oxidation of 3-picoline. nih.gov

Organocatalysis : Pyridine-2-carboxylic acid itself has been demonstrated to be an effective organocatalyst in multicomponent reactions to build complex heterocyclic systems. nih.govrsc.orgrsc.org

Single-Step Amide to Pyridine Conversion : A notable strategy involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. This allows for a single-step conversion to highly substituted pyridine and quinoline (B57606) derivatives through the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org

These catalytic approaches represent the forefront of research, aiming to develop more sustainable and efficient routes to this important class of compounds.

Role of Ammonium Salts as Catalysts in Amidation Reactions

Ammonium salts, such as this compound, represent a significant class of reagents in modern organic synthesis, particularly in amidation reactions. These salts are valued as stable, cost-effective, and convenient sources of ammonia, thereby circumventing the challenges associated with using gaseous or aqueous ammonia. ccspublishing.org.cn Their application is crucial in the synthesis of primary amides, which are fundamental components in numerous biologically and industrially important molecules. researchgate.net

The direct thermal condensation of carboxylic acids and amines to form amides typically requires high temperatures (above 160 °C) to overcome the formation of non-reactive ammonium carboxylate salts. mdpi.com However, catalytic methods have been developed to facilitate this transformation under milder conditions. Ammonium salts, especially ammonium chloride (NH₄Cl), have been successfully employed as the amine source in the amidation of acid chlorides. ccspublishing.org.cnresearchgate.net A notable advancement in this area is the use of N-methyl pyrrolidone (NMP) as a solvent, which also acts as an acid-binding reagent, trapping the hydrogen chloride (HCl) released from the ammonium salt and thus driving the reaction forward without the need for an additional base. ccspublishing.org.cnresearchgate.net

The choice of the ammonium salt can influence the reaction yield. While various ammonium halides and other ammonium salts like ammonium carbonate and acetate can be used, the yields may vary. ccspublishing.org.cn For instance, in one study, the use of different ammonium halides resulted in yields of the desired primary amide ranging from 62% to 70%. ccspublishing.org.cn

Palladium-catalyzed reactions have also utilized ammonium salts for the amination of aryl halides. nih.gov This approach offers benefits such as potentially lower catalyst poisoning due to a controlled concentration of ammonia and enhanced safety by avoiding high pressures of gaseous ammonia. nih.gov The in-situ generation of ammonia from the salt allows for a more controlled reaction environment.

Table 1: Efficacy of Various Ammonium Salts as Amine Sources in Amidation

| Ammonium Salt | Role/Reaction Condition | Observation/Yield | Reference |

|---|---|---|---|

| Ammonium Chloride (NH₄Cl) | Amine source with acid chlorides in NMP | Identified as a practical and convenient amine source, leading to good to excellent yields of primary amides. researchgate.net | ccspublishing.org.cnresearchgate.net |

| Ammonium Fluoride (NH₄F) | Amine source in amidation | Resulted in a 62% yield of the desired primary amide in a specific reaction. ccspublishing.org.cn | ccspublishing.org.cn |

| Ammonium Bromide (NH₄Br) | Amine source in amidation | Yielded 70% of the primary amide in the same reaction. ccspublishing.org.cn | ccspublishing.org.cn |

| Ammonium Iodide (NH₄I) | Amine source in amidation | Produced a 68% yield of the primary amide. ccspublishing.org.cn | ccspublishing.org.cn |

| Ammonium Carbonate ((NH₄)₂CO₃) | Amine source in amidation | Led to the desired amide in moderate yields. ccspublishing.org.cn | ccspublishing.org.cn |

| Ammonium Sulfate ((NH₄)₂SO₄) | Used in palladium-catalyzed coupling of aryl chlorides and bromides. | Forms anilines with high selectivity for the primary arylamine. nih.gov | nih.gov |

Emerging Catalytic Systems for Pyridinecarboxylic Acid Synthesis

The synthesis of pyridine derivatives, including pyridinecarboxylic acids, is an area of intense research due to their prevalence in pharmaceuticals and agrochemicals. Recent advancements have focused on developing efficient and environmentally benign catalytic systems.

One notable development is the use of pyridinecarboxylic acids themselves as organocatalysts. For instance, pyridine-2-carboxylic acid (P2CA) has been demonstrated as a highly efficient and recyclable catalyst for the multicomponent synthesis of pyrazolo[3,4-b]quinolinones. nih.govrsc.orgresearchgate.net In these reactions, P2CA can be reused multiple times without significant loss of activity, making the process more sustainable and cost-effective. nih.govresearchgate.net Studies have shown that pyridine-3-carboxylic acid (P3CA) and pyridine-4-carboxylic acid (P4CA) exhibit similar catalytic efficiency to P2CA in certain reactions. rsc.org The mechanism is believed to proceed through the formation of a carbocation intermediate, with the electronic effects of substituents on the aromatic rings influencing the reaction rate. nih.govresearchgate.net

Transition-metal catalysis also plays a crucial role in modern pyridine synthesis. A cobalt(II)-based catalyst has been successfully used for the synthesis of various substituted pyridines from alcohols and ammonium acetate. researchgate.net Mechanistic studies suggest a synergistic interaction between the cobalt metal center and the ligand during the catalytic cycle. researchgate.net

Table 2: Comparison of Catalytic Systems for Pyridine and Derivative Synthesis

| Catalyst System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxylic acid (P2CA) | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | Green, efficient, and recyclable catalyst; reaction completes rapidly (2-10 minutes). nih.govrsc.org | nih.govrsc.orgresearchgate.net |

| Pyridine-3-carboxylic acid (P3CA) | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | Exhibits similar catalytic efficiency to P2CA. rsc.org | rsc.org |

| Pyridine-4-carboxylic acid (P4CA) | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | Shows catalytic efficiency comparable to P2CA. rsc.org | rsc.org |

| Co(II)-catalyst with redox-active ligand | Alcohols and Ammonium Acetate | Substituted Pyridines | Demonstrates synergistic involvement of the metal and ligand. researchgate.net | researchgate.net |

| Palladium on Alumina | Tetrahydrofurfuryl alcohol and Ammonia | Pyridine, Piperidine, Picoline | An acidic catalyst is essential; transition metals improve yield. aston.ac.uk | aston.ac.uk |

Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). In the context of 3-Pyridinecarboxylic acid, ammonium (B1175870) salt, NMR would be used to confirm the structure of the nicotinate (B505614) anion and to characterize the ammonium cation.

For the nicotinate portion, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring. Based on data for the parent nicotinic acid, these aromatic protons would appear in the range of 7.0 to 9.0 ppm. hmdb.ca The exact chemical shifts would be influenced by the deprotonation of the carboxylic acid group. Similarly, the ¹³C NMR spectrum would provide signals for each of the six carbon atoms in the pyridine ring and the carboxylate group, with expected shifts in the aromatic region (120-150 ppm) and for the carboxylate carbon (around 170 ppm).

The ammonium cation (NH₄⁺) presents a unique challenge for ¹H NMR due to the rapid exchange of its protons with any residual water in the solvent and the quadrupolar nature of the ¹⁴N nucleus, which can lead to signal broadening. However, under specific conditions, such as in an acidic, non-aqueous solvent, a characteristic triplet may be observed for the NH₄⁺ protons due to coupling with the ¹⁴N nucleus.

A significant limitation of NMR is its inherent low sensitivity, particularly for nuclei like ¹³C and ¹⁵N which have low natural abundance. Dynamic Nuclear Polarization (DNP) is an advanced NMR technique that can enhance signal intensities by several orders of magnitude. This is achieved by transferring the high spin polarization of electrons from a stable radical polarizing agent to the surrounding nuclei via microwave irradiation at low temperatures.

For ammonium-based structures, DNP-NMR could be particularly advantageous. While no specific DNP-NMR studies on 3-Pyridinecarboxylic acid, ammonium salt have been published, the technique has been successfully applied to other nitrogen-containing compounds. It would allow for much faster acquisition of ¹³C and ¹⁵N NMR spectra with a significantly higher signal-to-noise ratio. This enhanced sensitivity would facilitate the unambiguous assignment of all carbon and nitrogen signals and could even enable the study of intermolecular interactions within the crystal lattice, providing insights into the hydrogen bonding network between the nicotinate anion and the ammonium cation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For this compound, the IR and Raman spectra would be a superposition of the vibrational modes of the nicotinate anion and the ammonium cation.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Ammonium (NH₄⁺) | N-H stretching | 3200 - 3000 | IR, Raman |

| Ammonium (NH₄⁺) | N-H bending | ~1450 | IR, Raman |

| Carboxylate (COO⁻) | Asymmetric stretching | 1610 - 1550 | IR |

| Carboxylate (COO⁻) | Symmetric stretching | 1420 - 1300 | IR |

| Pyridine Ring | C-H stretching | 3100 - 3000 | IR, Raman |

| Pyridine Ring | C=C and C=N stretching | 1600 - 1400 | IR, Raman |

The N-H stretching vibrations of the ammonium ion are typically observed as a broad band in the IR spectrum. researchgate.net The carboxylate group (COO⁻) is characterized by strong asymmetric and symmetric stretching bands. The positions of these bands are sensitive to the nature of the cation and the hydrogen bonding interactions. The various vibrations of the pyridine ring would also be present, providing a characteristic fingerprint for the nicotinate anion. nist.gov

X-ray Diffraction and Crystallographic Analysis of Pyridine Carboxylic Acid Salts and Complexes

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CCDC), we can infer the likely structural features from related compounds. cam.ac.uk X-ray analysis of other pyridine carboxylic acid salts and complexes reveals extensive hydrogen bonding networks that dictate the crystal packing. lookchem.com

For this compound, it is expected that the ammonium cations would form multiple hydrogen bonds with the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring of the nicotinate anions. This would likely result in a complex three-dimensional supramolecular architecture.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Interactions | N-H···O and N-H···N hydrogen bonds |

The determination of the crystal structure would provide invaluable information, confirming the ionic nature of the compound and revealing the precise geometry of the hydrogen bonding between the ammonium cation and the nicotinate anion. This data would be crucial for understanding the physicochemical properties of the solid material.

Computational Chemistry and Theoretical Investigations of 3 Pyridinecarboxylic Acid, Ammonium Salt Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of many-body systems. nih.govnih.gov Its application to the 3-Pyridinecarboxylic acid, ammonium (B1175870) salt system allows for a detailed exploration of its fundamental properties.

Geometry Optimization and Molecular Structure Prediction

The initial step in the computational analysis of 3-Pyridinecarboxylic acid, ammonium salt involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms in the molecule can be predicted. jocpr.com This process determines key structural parameters including bond lengths, bond angles, and dihedral angles.

For instance, in a related study on 6-methyl nicotinic acid, the optimized geometry was confirmed to be at a local minimum on the potential energy surface by the absence of any imaginary frequencies in the vibrational analysis. jocpr.com A similar approach for ammonium nicotinate (B505614) would involve optimizing the coordinates of both the nicotinate anion and the ammonium cation, accounting for the ionic interaction between them. The resulting optimized structure provides the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometric Parameters for Nicotinic Acid Monomer (as a reference) Note: Specific calculated data for this compound is not available in the cited literature. This table presents data for the parent nicotinic acid to illustrate typical computational outputs.

| Parameter | Bond Length (Å) / Angle (°) |

| C-C (ring) | ~1.39 |

| C-N (ring) | ~1.34 |

| C-C (carboxyl) | ~1.51 |

| C=O | ~1.21 |

| C-O | ~1.35 |

| O-C=O | ~124° |

| C-C-N (ring) | ~123° |

Data is conceptually derived from typical DFT calculations on similar molecules.

Analysis of Vibrational Frequencies

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. jocpr.com

The vibrational spectrum of this compound would be characterized by the modes of the pyridine (B92270) ring, the carboxylate group, and the ammonium ion. For example, the symmetric and asymmetric stretching vibrations of the COO- group and the N-H stretching vibrations of the NH4+ ion would be prominent features. A study on nicotinic acid species identified characteristic vibrational modes and noted significant mixing between the ring and substituent modes. researchgate.net A similar detailed assignment for ammonium nicotinate would be invaluable for its spectroscopic identification.

Table 2: Selected Calculated Vibrational Frequencies for Nicotinic Acid Species (for illustrative purposes) Note: This table shows representative calculated frequencies for related species to demonstrate the type of data obtained from vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch (in COOH) | ~3500-3600 |

| C=O stretch (in COOH) | ~1700-1750 |

| C-N ring stretch | ~1300-1400 |

| Ring breathing mode | ~1000-1050 |

Data is conceptually based on findings for nicotinic acid and its derivatives. researchgate.net

Electronic Structure Properties: HOMO-LUMO and Natural Bond Orbital (NBO) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich nicotinate anion, while the LUMO may be associated with the pyridine ring or the ammonium cation.

Natural Bond Orbital (NBO) analysis provides further insight into the electronic structure by describing the delocalization of electron density and the nature of bonding. nih.gov It can identify significant donor-acceptor interactions, such as hyperconjugation, and quantify their stabilization energies (E(2)). In a system like ammonium nicotinate, NBO analysis would be particularly useful for characterizing the hydrogen bonding interactions between the ammonium cation and the carboxylate group of the nicotinate anion. nih.gov

Molecular Electrostatic Potential (MEP) and Nonlinear Optical (NLO) Properties

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.ua The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For ammonium nicotinate, the negative potential would be concentrated around the oxygen atoms of the carboxylate group, while the positive potential would be associated with the hydrogen atoms of the ammonium ion.

Nonlinear optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. google.co.in Computational methods can predict NLO properties like the first-order hyperpolarizability (β). dntb.gov.ua Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The presence of a donor-acceptor system within a molecule can enhance its NLO response. In a related compound, diisopropylammonium nicotinate, the presence of N-H···O and O-H···O hydrogen bonds was found to contribute to a high third-order NLO susceptibility. dntb.gov.ua A similar investigation for ammonium nicotinate could reveal its potential as an NLO material.

Quantum Chemical Methodologies for Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for investigating the mechanisms of chemical reactions. jocpr.commdpi.com By mapping the potential energy surface, these methods can identify transition states and intermediates, thereby elucidating the reaction pathway. For instance, DFT calculations can be used to model the thermal decomposition of ammonium nicotinate or its role in synthetic reactions.

The study of reaction mechanisms often involves calculating the activation energies of different possible pathways to determine the most favorable route. Computational modeling can provide detailed insights into the electronic rearrangements that occur during a reaction, which can be difficult to probe experimentally.

Comparative Studies with Other Computational Models (e.g., Hartree-Fock, Semi-Empirical)

While DFT is widely used, other computational models such as Hartree-Fock (HF) and semi-empirical methods also have their applications. nih.gov The Hartree-Fock method is an ab initio method that does not include electron correlation to the same extent as DFT, which can affect the accuracy of the results for some systems.

Semi-empirical methods are computationally less expensive than DFT and HF because they use parameters derived from experimental data to simplify the calculations. nih.gov This makes them suitable for studying very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied. nih.gov A comparative study of this compound using DFT, HF, and semi-empirical methods would provide a comprehensive understanding of the strengths and weaknesses of each approach for this particular system. Such a comparison can validate the results and provide a more complete theoretical picture.

Chemical Reactivity and Mechanistic Aspects of Transformations Involving 3 Pyridinecarboxylic Acid, Ammonium Salt

Reaction Mechanisms in Organic and Organometallic Catalysis

While direct catalytic studies explicitly detailing the role of the ammonium (B1175870) salt of 3-pyridinecarboxylic acid are not extensively documented, the principles of cooperative and anion-dependent catalysis provide a framework for understanding its potential reactivity.

Cooperative Catalysis Involving Ammonium Moieties

The ammonium ion (NH₄⁺) in 3-pyridinecarboxylic acid, ammonium salt can potentially engage in cooperative catalysis, where both the cation and the anion participate in accelerating a reaction. In such a scenario, the ammonium moiety can act as a proton donor or engage in hydrogen bonding, thereby activating a substrate or stabilizing a transition state.

One area where such cooperativity could be envisaged is in reactions where the nicotinate (B505614) anion acts as a nucleophile. The ammonium cation, through hydrogen bonding, could enhance the electrophilicity of a reaction partner, bringing it into proximity with the nicotinate. This concept is analogous to phase-transfer catalysis, where quaternary ammonium salts facilitate reactions between species in different phases. wikipedia.orgresearchgate.netacsgcipr.orgoperachem.comprinceton.edu The ammonium salt, by its nature, can function as a dynamic complex in solution, existing in equilibrium with free amine and carboxylic acid. nih.gov This dynamic behavior can be harnessed in catalysis, where the in situ generation of acidic and basic species can drive a reaction forward. nih.gov For instance, in decarboxylation reactions of certain organic acids, ammonium ions have been shown to act as catalysts. uci.edu It is conceivable that in specific transformations of 3-pyridinecarboxylic acid, the ammonium counterion could play a similar catalytic role, potentially by forming an imine intermediate that facilitates subsequent reaction steps. uci.edu

Biocatalytic Degradation Mechanisms of Nicotinate and Related Pyridine (B92270) Derivatives

Microorganisms have evolved sophisticated enzymatic machinery to degrade pyridine derivatives like nicotinate, utilizing them as sources of carbon and nitrogen. pnas.orgnih.govnih.gov The degradation pathways typically involve initial hydroxylation of the pyridine ring followed by ring cleavage.

Enzymatic Hydrolysis by Amidohydrolases

A key step in the aerobic degradation pathway of nicotinate in several bacteria is the hydrolysis of maleamate (B1239421) to maleate (B1232345) and ammonia (B1221849), a reaction catalyzed by the enzyme maleamate amidohydrolase (NicF). pnas.orgnih.govwikipedia.org This enzyme is a member of the cysteine hydrolase superfamily. pnas.org

The catalytic mechanism of NicF from Bordetella bronchiseptica has been elucidated and proceeds through a nucleophilic addition-elimination sequence. pnas.orgnih.govacs.org The active site contains a conserved catalytic triad (B1167595) of amino acid residues: Asp29, Lys117, and Cys150. pnas.org The reaction is initiated by the nucleophilic attack of the thiolate side chain of Cys150 on the amide carbonyl carbon of maleamate. pnas.orgwooster.edu This forms a tetrahedral intermediate which is stabilized by an "oxyanion hole" created by the backbone amides of other residues. nih.govacs.org Subsequently, the amine group is eliminated as ammonia, leading to the formation of a thioester intermediate. nih.govacs.org The final step involves the hydrolysis of this thioester to release maleate and regenerate the free enzyme. nih.govacs.org

Interestingly, unlike many other amidohydrolases, NicF does not require a metal ion for its catalytic activity. nih.govacs.org The binding of the maleamate substrate is facilitated by interactions with cationic amino acid residues, such as Arg175 and Lys190, which interact with the carboxylate group of the substrate. wooster.edu

Microbial Hydroxylation and Catabolic Pathways

The initial step in the aerobic microbial degradation of nicotinic acid is its hydroxylation. pnas.orgnih.gov In many bacteria, such as Pseudomonas putida KT2440, this is carried out by a two-component hydroxylase known as nicotinate dehydrogenase or nicotinate hydroxylase (NicAB). pnas.orgnih.gov This enzyme catalyzes the conversion of nicotinate to 6-hydroxynicotinic acid (6-HNA). pnas.orgnih.govnih.gov

Following this initial hydroxylation, the catabolic pathway proceeds through a series of enzymatic steps. The 6-HNA is further oxidized to 2,5-dihydroxypyridine (B106003) (2,5-DHP) by a monooxygenase (NicC). pnas.orgnih.govnih.gov The pyridine ring of 2,5-DHP is then cleaved by a dioxygenase (NicX), leading to the formation of N-formylmaleamate. nih.gov This is subsequently deformylated to maleamate by a hydrolase (NicD), which then enters the pathway described in the previous section, being hydrolyzed by maleamate amidohydrolase (NicF). nih.gov The resulting maleate is finally isomerized to fumarate (B1241708) by maleate isomerase (NicE), which can then enter the central metabolism of the cell. nih.gov The entire set of genes responsible for this degradation pathway is often found clustered together in what is known as the nic cluster. pnas.orgnih.gov

Advanced Applications and Functionalization in Materials Science and Specialized Chemistry

Coordination Chemistry and Supramolecular Assemblies

The foundation of ammonium (B1175870) nicotinate's utility in this domain lies in the versatile binding capabilities of its parent acid, nicotinic acid (or niacin) usda.gov. The pyridine (B92270) ring and the carboxylate group provide multiple coordination sites, enabling the formation of intricate and highly ordered chemical systems.

Pyridinecarboxylic acids are exceptional building blocks for ligands in coordination chemistry due to their varied bridging modes and angles. acs.org The nitrogen atom on the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. ajol.info This allows for the design of ligands that can form stable complexes with a multitude of metal ions, leading to structures with interesting topologies and physical properties. acs.orgajol.info

Derivatives such as 3,5-pyridinedicarboxylic acid and 2,6-pyridinedicarboxylic acid (dipicolinic acid) are widely used as versatile multidentate ligands. ajol.inforsc.org These ligands can coordinate to metal centers through the pyridine nitrogen and one or both carboxylate groups, leading to the formation of monomers, dimers, or extended polymer networks. acs.orgajol.inforesearchgate.net The specific coordination mode—whether it involves bidentate chelation or monodentate bridging—can be influenced by the metal ion and reaction conditions. researchgate.net This adaptability is crucial for designing functional materials with tailored properties for applications in catalysis, gas adsorption, and optics. ajol.info

Table 1: Examples of Pyridinecarboxylic Acid-Based Ligands and Their Coordination Modes

| Ligand | Common Name | Typical Coordination Sites | Potential Structures |

|---|---|---|---|

| Pyridine-3-carboxylic acid | Nicotinic Acid | Pyridine Nitrogen, Carboxylate Oxygens | Monomeric, Polymeric Chains |

| Pyridine-2,6-dicarboxylic acid | Dipicolinic Acid | Pyridine Nitrogen, Two Carboxylate Groups | Chelates, Bridging Polymers, MOFs ajol.info |

| Pyridine-3,5-dicarboxylic acid | Dinicotinic Acid | Pyridine Nitrogen, Two Carboxylate Groups | 2D and 3D Polymeric Networks, MOFs rsc.orgumt.edu.my |

This table is generated based on data from multiple sources.

The ability of pyridinecarboxylic acids to act as organic linkers is fundamental to the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. When 3,5-pyridinedicarboxylic acid, a close relative of nicotinic acid, is reacted with various divalent metal ions (such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺), it can form a diverse range of new MOFs. rsc.org These reactions, often carried out using solvothermal techniques, can yield structures with dimensionalities ranging from 0D binuclear complexes to 2D sheets and complex 3D coordination polymers. rsc.orgumt.edu.my

For example, research has demonstrated the synthesis of novel MOFs from 3,5-pyridinedicarboxylic acid and metal salts like cadmium nitrate, cobalt acetate (B1210297), and zinc acetate. umt.edu.my The resulting frameworks exhibit high melting points, a key characteristic of MOFs. umt.edu.my The specific topology and dimensionality of the resulting framework can be influenced by the choice of metal ion and the presence of template molecules during synthesis. rsc.org These materials are of significant interest for their potential applications in areas such as gas storage and catalysis. umt.edu.my

The crystal structure of ammonium nicotinate (B505614) is governed by a network of intermolecular interactions that dictate its supramolecular architecture. In organic salts, the organization is driven by interactions between the cation and anion. rsc.org For ammonium nicotinate, the primary interactions are strong hydrogen bonds between the ammonium cation (NH₄⁺) and the carboxylate group (–COO⁻) of the nicotinate anion.

Application in Emerging Material Technologies

The functional groups within 3-pyridinecarboxylic acid, ammonium salt lend themselves to specialized applications in modern technologies, particularly in the renewable energy and optics sectors.

In the field of photovoltaics, 3-pyridinecarboxylic acid (3-PA) has been successfully used as an interfacial modifier in inverted perovskite solar cells (PSCs). acs.orgsci-hub.se These cells often use a nickel oxide (NiO) film as a hole transport layer (HTL), and the interface between the NiO and the perovskite material is critical for device performance and stability. acs.org

Research has shown that treating the NiO surface with 3-PA leads to significant improvements. acs.orgsci-hub.se The 3-PA molecules anchor to the NiO surface, which helps to reduce the energy barrier for charge transport and passivate surface defects. acs.org This modification suppresses charge recombination, a major loss mechanism in PSCs. acs.orgsci-hub.se Furthermore, the presence of 3-PA on the surface promotes better growth and higher crystallinity of the perovskite layer deposited on top. acs.org As a result, PSCs modified with 3-PA have demonstrated a substantial increase in power conversion efficiency (PCE) and enhanced thermal stability compared to unmodified devices. acs.orgsci-hub.se

Table 2: Performance of Inverted Perovskite Solar Cells with and without 3-Pyridinecarboxylic Acid (3-PA) Modification

| Device Configuration | Power Conversion Efficiency (PCE) | Thermal Stability (Retention after 92h) | Key Benefits |

|---|---|---|---|

| Standard NiO-based PSC | Lower (Baseline) | 53.4% acs.org | - |

Data sourced from a 2021 study on pyridine carboxylic acid-modified inverted perovskite solar cells. acs.orgsci-hub.se

Ammonium salts are investigated for their role in tuning the optical properties of advanced materials. nih.gov In the context of perovskite nanocrystals (PNCs), which are promising for applications in displays and lighting, surface ligands are crucial for passivating defects and enhancing optical performance. nih.gov

Studies on various ammonium derivative ligands have shown that they can effectively coordinate to the surface of PNCs. nih.gov This coordination passivates surface defects, leading to improved optical properties such as higher photoluminescence quantum yield. nih.gov While direct research on ammonium nicotinate in this specific application is nascent, the principles established with other ammonium-based ligands suggest its potential. The nicotinate anion could provide additional coordination to the nanocrystal surface, complementing the role of the ammonium cation. Furthermore, the inherent properties of ammonium salts are explored in the context of piezo-optic and elasto-optic effects, where mechanical stress on a crystal modifies its optical characteristics, an area relevant for acousto-optic devices. researchgate.net

Catalytic Applications Beyond Direct Synthesis

In the realm of materials science and specialized chemistry, the functional properties of compounds are often explored in applications that extend beyond their primary synthetic routes. For this compound, also known as ammonium nicotinate, its potential catalytic role, particularly in transesterification reactions, presents an area of significant interest. While direct research on this specific salt's catalytic activity is not extensively documented, its constituent parts—the pyridinium (B92312) cation and the carboxylate anion in equilibrium with ammonia (B1221849) and nicotinic acid—suggest a plausible role based on established catalytic principles of related chemical structures.

Ammonium Salt Role in Transesterification Reactions

Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is of immense industrial importance, notably in the production of polyesters and biofuels. The reaction is typically catalyzed by acids or bases. masterorganicchemistry.com An ammonium salt like ammonium nicotinate can potentially function as a catalyst in this reaction through several mechanisms, leveraging the acidic nature of the ammonium ion and the basic nature of the carboxylate and the pyridine nitrogen.

The catalytic action of ammonium salts in transesterification can be understood by considering the equilibrium between the salt and its corresponding free acid and base. nih.gov In the case of ammonium nicotinate, it exists in equilibrium with ammonia and nicotinic acid. wikipedia.org The nicotinic acid can act as a proton donor (Brønsted acid), protonating the carbonyl group of the ester and enhancing its electrophilicity for the nucleophilic attack by the alcohol. Conversely, the ammonia can act as a Brønsted base, deprotonating the alcohol to form a more potent nucleophile, the alkoxide.

The general mechanism for acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst. This protonation makes the carbonyl carbon more electrophilic. Subsequently, the alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs from the incoming alcohol moiety to the original alkoxy group, which then departs as an alcohol molecule, leaving behind the new, transesterified ester after deprotonation. masterorganicchemistry.commdpi.com

In a similar vein, base-catalyzed transesterification involves the deprotonation of the alcohol by a base to form an alkoxide ion. This alkoxide, being a stronger nucleophile than the alcohol, then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The expulsion of the original alkoxy group results in the formation of the new ester and a new alkoxide, which can then deprotonate another alcohol molecule, continuing the catalytic cycle. masterorganicchemistry.comnih.gov

The dual functionality of this compound, containing both a potential acid (the ammonium ion and the carboxylic acid in equilibrium) and a base (ammonia and the pyridine nitrogen), suggests it could facilitate either or both of these pathways. The pyridine ring itself can also participate in catalysis. Pyridinium salts, such as pyridinium p-toluenesulfonate (PPTS), are known to be mild acid catalysts for esterification reactions. nih.govnih.gov The nitrogen atom on the pyridine ring can be protonated, and this pyridinium ion can then act as a proton donor.

While specific data on the catalytic performance of this compound in transesterification is scarce, studies on related ammonium and pyridinium salts provide insight into their potential efficacy. For instance, various ammonium salts have been investigated as catalysts or co-catalysts in biodiesel production, which relies on the transesterification of triglycerides. The catalytic activity is often influenced by the nature of the anion and the substituents on the ammonium cation. nih.gov

The following table presents data from studies on related pyridinium and ammonium salt catalysts in esterification and transesterification reactions, illustrating the types of conditions and outcomes that might be expected.

| Catalyst/Compound | Reactants | Reaction Conditions | Yield (%) | Reference |

| Pyridinium p-Toluenesulfonate (PPTS) | Carboxylic acids and alcohols | Mild conditions, without water removal | - | nih.govnih.gov |

| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | Carboxylic acids and alcohols | - | up to 99% | nih.gov |

| N,N-diphenylammonium triflate | Carboxylic acid and alcohols | 80 °C, without water removal | - | nih.gov |

| Strong acid salt of a pyridine carboxylic acid ester | Pyridine carboxylic acid and alcohol | Reflux temperatures | - | google.com |

It is important to note that the efficiency of such a catalyst would be highly dependent on the specific reaction conditions, including temperature, solvent, and the nature of the ester and alcohol substrates. The equilibrium between the ammonium salt and its acidic and basic components is dynamic and can be influenced by these factors. nih.gov Further empirical research would be necessary to fully elucidate and optimize the catalytic potential of this compound in transesterification reactions.

Environmental Transformation Pathways and Degradation Mechanisms of Pyridinecarboxylic Acid Ammonium Salts

Abiotic Environmental Degradation

Abiotic degradation involves non-biological processes that break down chemical compounds. For pyridine (B92270) derivatives, a key abiotic pathway is photolysis, where light energy drives chemical reactions. nih.gov

Photolytic Degradation Mechanisms in Aqueous Media

The photochemistry of 3-Pyridinecarboxylic acid (nicotinic acid) in aqueous solutions is highly dependent on the pH of the medium, which dictates the ionic form of the molecule and, consequently, its photoreactivity. researchgate.net Studies using UV light and laser flash photolysis have revealed distinct degradation mechanisms at different pH levels. researchgate.netnih.gov

At a low pH (pH < pKa1, where the carboxylic acid group is protonated), the cationic form of nicotinic acid undergoes photo-hydroxylation, leading to the formation of hydroxylated derivatives. researchgate.net One identified product from the irradiation of the protonated triplet state is 2-hydroxy-nicotinic acid. researchgate.net

In the pH range of 4 to 6, where the zwitterionic and anionic forms of the molecule are present, the degradation pathway shifts. The anionic triplet state, formed upon irradiation, reacts with ground-state nicotinic acid molecules. researchgate.net This process leads to photodimerization, yielding products such as 2-(3-pyridyl)-5-pyridinecarboxylic acid, and is accompanied by photodecarboxylation. researchgate.net The quantum yield for these reactions shows a distinct maximum around the second acid dissociation constant (pKa2). researchgate.net In contrast, in strongly alkaline solutions, the anionic form of nicotinic acid is reported to be largely resistant to UV irradiation. researchgate.net

Table 1: pH-Dependent Photolytic Degradation of 3-Pyridinecarboxylic Acid in Water

| pH Range | Dominant Molecular Form | Primary Photolytic Mechanism | Key Degradation Products | Citation |

| < pKa1 (~2.1) | Cationic | Photo-hydroxylation | 2-Hydroxy-nicotinic acid | researchgate.net |

| 4 - 6 | Zwitterionic / Anionic | Dimerization & Decarboxylation | 2-(3-pyridyl)-5-pyridinecarboxylic acid | researchgate.net |

| Strongly Alkaline | Anionic | Resistant to photolysis | - | researchgate.net |

Biotic Environmental Degradation

Biotic degradation, mediated by microorganisms, is a significant pathway for the breakdown of pyridine and its derivatives in soil and water. nih.gov Numerous bacteria can utilize these compounds as their sole source of carbon and nitrogen. nih.gov

Microbial Metabolism and Biodegradation Pathways

The microbial degradation of 3-Pyridinecarboxylic acid (nicotinic acid) has been extensively studied, revealing several distinct metabolic pathways primarily in aerobic bacteria. nih.govresearchgate.net These pathways typically initiate with hydroxylation of the pyridine ring, a key step that prepares the stable aromatic structure for subsequent cleavage. nih.govnih.gov

Different genera of bacteria employ varied degradation routes. For instance, pathways have been characterized in species of Pseudomonas, Bacillus, and Eubacterium. researchgate.net A common strategy involves the formation of hydroxylated intermediates. The degradation of nicotinic acid often proceeds through the formation of 6-hydroxynicotinic acid (6-HNA). researchgate.net

From 6-HNA, the pathway continues to the formation of 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.gov This intermediate is central to the degradation of many pyridine derivatives. The metabolism of 2,5-DHP involves four subsequent enzymatic steps:

Ring cleavage of 2,5-DHP to form N-formylmaleamic acid.

Conversion of N-formylmaleamic acid to maleamic acid.

Transformation of maleamic acid into maleic acid.

Isomerization of maleic acid to fumaric acid, which then enters the central metabolic citric acid cycle. nih.gov

This sequence highlights a common catabolic route where diverse initial steps converge on a shared intermediate (2,5-DHP) that is then processed through a conserved lower pathway. nih.govnih.gov The specific nature and position of substituents on the pyridine ring can significantly alter its biodegradability. nih.gov

Table 2: Key Intermediates in the Microbial Degradation of 3-Pyridinecarboxylic Acid

| Intermediate Compound | Preceding Compound | Microbial Genus Example | Citation |

| 6-Hydroxynicotinic acid (6-HNA) | Nicotinic Acid | Pseudomonas, Bacillus | researchgate.netresearchgate.net |

| 2,5-Dihydroxypyridine (2,5-DHP) | 6-Hydroxynicotinic acid | Pseudomonas, Alcaligenes | nih.govnih.gov |

| N-Formylmaleamic acid | 2,5-Dihydroxypyridine | Pseudomonas, Alcaligenes | nih.govnih.gov |

| Maleamic acid | N-Formylmaleamic acid | Pseudomonas | nih.gov |

| Maleic acid | Maleamic acid | Pseudomonas | nih.gov |

| Fumaric acid | Maleic acid | Pseudomonas | nih.govnih.gov |

Role of Specific Microbial Enzymes in Pyridine Ring Fission

The breakdown of the chemically stable pyridine ring is an enzymatically challenging process. Microorganisms have evolved specific enzymes, often multicomponent systems, to catalyze the initial hydroxylation and subsequent ring cleavage. nih.gov

The initial attack on nicotinic acid is typically catalyzed by nicotinate (B505614) hydroxylase (also known as nicotinate dehydrogenase). This enzyme introduces a hydroxyl group at the C6 position to form 6-hydroxynicotinic acid. researchgate.net This hydroxylation is a critical activation step for further degradation. nih.gov

In the degradation of unsubstituted pyridine by Arthrobacter sp., a key enzyme system responsible for direct ring cleavage has been identified. It is a two-component flavin-dependent monooxygenase system encoded by the pyrA (pyridine monooxygenase) and pyrE genes. mdpi.com This PyrA/PyrE system performs an oxidative cleavage of the pyridine ring without prior hydroxylation, representing a novel mechanism for pyridine catabolism. mdpi.com

Following the formation of hydroxylated intermediates like 2,5-dihydroxypyridine (2,5-DHP), a different class of enzymes, dioxygenases, is responsible for ring fission. 2,5-DHP dioxygenase catalyzes the cleavage of the 2,5-DHP ring to produce N-formylmaleamic acid. nih.gov Further downstream, enzymes such as N-formylmaleamate deformylase , maleamate (B1239421) amidohydrolase , and maleic acid cis-trans isomerase complete the conversion to central metabolites. nih.gov

In some bacteria, such as Alcaligenes sp., specific hydroxylases are involved in the degradation of other pyridinedicarboxylic acids. For example, quinolinate dehydrogenase hydroxylates quinolinic acid, and 6-hydroxyquinolinate decarboxylase catalyzes the subsequent non-oxidative decarboxylation. rsc.org These examples demonstrate the diversity of enzymatic strategies employed by microbes to deconstruct pyridine-based compounds.

Table 3: Key Enzymes in the Biodegradation of Pyridinecarboxylic Acids

| Enzyme Name | Function | Microbial Source Example | Citation |

| Nicotinate Hydroxylase | Hydroxylation of nicotinic acid to 6-hydroxynicotinic acid | Pseudomonas fluorescens | researchgate.net |

| PyrA/PyrE Monooxygenase System | Oxidative cleavage of the pyridine ring | Arthrobacter sp. | mdpi.com |

| 2,5-DHP Dioxygenase | Ring cleavage of 2,5-dihydroxypyridine | Pseudomonas putida | nih.gov |

| N-Formylmaleamate Deformylase | Converts N-formylmaleamic acid to maleamic acid | Pseudomonas putida | nih.gov |

| Maleamate Amidohydrolase | Converts maleamic acid to maleic acid | Pseudomonas putida | nih.gov |

| Maleic Acid Isomerase | Converts maleic acid to fumaric acid | Pseudomonas putida | nih.gov |

| Quinolinate Dehydrogenase | Hydroxylation of quinolinic acid | Alcaligenes sp. | rsc.org |

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of 3-pyridinecarboxylic acid (nicotinic acid) has often relied on strong oxidizing agents and harsh reaction conditions, which are environmentally taxing. nih.gov A significant future direction lies in the development of green and sustainable synthesis routes for its ammonium (B1175870) salt. The primary focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One of the most promising green chemistry approaches is the use of enzymatic synthesis . frontiersin.orgnih.gov Microbial nitrilases, for instance, have demonstrated the ability to convert 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency and selectivity under mild conditions. frontiersin.orgresearchgate.net This biocatalytic method avoids the use of heavy metal catalysts and harsh reagents. frontiersin.org Research is ongoing to enhance the stability and reusability of these enzymes through immobilization techniques, making the process more economically viable for industrial-scale production. researchgate.net

Microwave-assisted synthesis is another burgeoning area that significantly reduces reaction times and energy input compared to conventional heating methods. nih.govnih.govmdpi.com The application of microwave irradiation to the synthesis of nicotinic acid and its derivatives has shown to produce high yields in a fraction of the time. nih.govnih.govmdpi.com

Furthermore, a recently disclosed patent outlines a method for producing niacin from an ammonium nicotinate (B505614) solution, focusing on controlling crystallization parameters like temperature and mixing speed to enhance product purity and yield. google.com This indicates a move towards optimizing the final salt formation step for greater efficiency and reduced waste.

Table 1: Comparison of Synthesis Routes for Nicotinic Acid

| Synthesis Route | Advantages | Disadvantages | Key Research Areas |

|---|---|---|---|

| Traditional Chemical Synthesis | High yield, well-established process. researchgate.net | Use of harsh reagents, high energy consumption, low atom economy. nih.govresearchgate.net | Development of more benign oxidizing agents and catalysts. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, eco-friendly. frontiersin.orgnih.gov | Enzyme stability and cost can be a barrier. frontiersin.org | Enzyme immobilization, discovery of more robust enzymes. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficient. nih.govnih.govmdpi.com | Scalability to industrial production can be a challenge. | Optimization of reaction parameters and reactor design. |

Exploration of Novel Functional Materials

The nicotinate anion, derived from 3-pyridinecarboxylic acid, ammonium salt, is an excellent building block for creating novel functional materials, particularly Metal-Organic Frameworks (MOFs) and coordination polymers . rsc.orgumt.edu.myacs.orgmdpi.comrsc.orgresearchgate.net These materials are highly valued for their tunable structures and potential applications in gas storage, catalysis, and sensing. mdpi.com

The nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carboxylate group allow the nicotinate ligand to coordinate with metal ions in various ways, leading to a rich diversity of structural architectures. rsc.orgumt.edu.my Research is focused on synthesizing new MOFs and coordination polymers using the nicotinate ligand and exploring their functional properties. For example, some coordination polymers constructed from pyridine-dicarboxylate linkers have shown potential as catalysts in organic reactions. acs.org

Another exciting frontier is the development of luminescent materials . researchgate.netnih.gov The incorporation of nicotinate ligands into complexes with lanthanide and transition metals can lead to materials with interesting photoluminescent properties. researchgate.netrsc.org These materials could find applications in optical devices, sensors, and bio-imaging. The stimuli-responsive fluorescence of some pyridine-modified dyes further highlights the potential for creating "smart" materials. rsc.org

Table 2: Functional Materials Derived from Pyridinecarboxylic Acids

| Material Type | Key Features | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structures, large surface area. rsc.orgumt.edu.my | Gas storage, separation, catalysis. mdpi.com |

| Coordination Polymers | Structural diversity, potential for tailored properties. acs.orgmdpi.com | Catalysis, magnetism, drug delivery. acs.orgrsc.org |

| Luminescent Materials | Emission of light upon excitation, potential for stimuli-responsive properties. researchgate.netrsc.org | Sensors, optical devices, bio-imaging. researchgate.net |

Integration of Advanced Computational and Experimental Methodologies

Experimental techniques such as X-ray crystallography , Fourier-Transform Infrared (FT-IR) spectroscopy , and Raman spectroscopy are essential for characterizing the synthesized compounds and validating the computational models. researchgate.netmdpi.com Vibrational analysis, for instance, can help in understanding the equilibrium between the different species in solution, such as the protonated form, the zwitterionic form, and the nicotinate anion. researchgate.net The combination of these experimental and theoretical methods provides a comprehensive understanding of the compound's properties at a molecular level.

The study of the salt-cocrystal continuum in acid-base complexes is another area where these integrated methodologies are proving invaluable. rsc.org By combining crystallographic data with spectroscopic analysis and pKa calculations, researchers can better predict and control the degree of proton transfer in the solid state, which is critical for tuning the material's properties. rsc.org

Emerging Roles in Environmental Bioremediation Strategies

The pyridine ring is a core structure in many environmental pollutants, including certain pesticides and industrial chemicals. tandfonline.com An emerging and critical area of research is the role of 3-pyridinecarboxylic acid and its derivatives in environmental bioremediation . Microorganisms have evolved diverse metabolic pathways to degrade pyridine-containing compounds, often using nicotinic acid as a key intermediate. tandfonline.comnih.govbiorxiv.orgnih.gov

For example, the microbial degradation of neonicotinoid pesticides can lead to the formation of 6-chloronicotinic acid, a derivative of nicotinic acid. frontiersin.orgfrontiersin.org Understanding these degradation pathways is essential for developing effective bioremediation strategies for contaminated soils and water. frontiersin.org The ability of some bacteria to use pyridines as their sole source of carbon and nitrogen highlights their potential for cleaning up polluted environments. tandfonline.comnih.gov

Furthermore, recent studies have shown that nicotinic acid can be a biomarker for microbial contamination. nih.gov Certain bacteria secrete nicotinic acid by converting nicotinamide (B372718) present in the environment. nih.gov This discovery could be leveraged to develop novel biosensors for detecting microbial contamination in various settings. The role of nicotinic acid in microbial metabolism suggests that its ammonium salt could potentially be used to support the growth of beneficial microorganisms in bioremediation applications, acting as a nutrient source. nih.govasrb.org.in

Q & A

Q. Table 1: Synthesis Conditions

| Method | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Neutralization | Acetone | 60 | 2 | |

| Acid chloride + NH₃ | Aqueous | 25–40 | 1–4 |

Basic: How is the structure of this compound confirmed analytically?

Methodological Answer:

Characterization employs:

- X-ray crystallography to resolve supramolecular interactions (e.g., hydrogen-bonded networks in pyridinium salts) .

- NMR spectroscopy (¹H/¹³C) to confirm protonation states and ammonium coordination .

- HPLC for purity assessment, particularly in catalytic applications .

Advanced: How does this compound function in phase-transfer catalysis (PTC)?

Methodological Answer:

Chiral ammonium salts derived from pyridinecarboxylic acids act as PTCs in asymmetric benzylation reactions. The ammonium cation stabilizes anionic intermediates at the interface, enabling enantioselective C–C bond formation. For example, nickel-catalyzed cross-coupling with aryl boronic acids proceeds under mild conditions with high functional group tolerance .

Key Reaction Parameters:

- Catalyst loading: 5–10 mol%

- Solvent: THF/H₂O biphasic system

- Temperature: 25–50°C

Advanced: What supramolecular interactions are observed in pyridinecarboxylate salts?

Methodological Answer:

Crystal structures of related salts (e.g., pyridinium trifluoroacetate) reveal:

- N–H···O hydrogen bonds between ammonium and carboxylate groups.

- π-π stacking of pyridine rings, stabilizing layered architectures .

- Halide or sulfate counterions influencing lattice symmetry (e.g., hexagonal vs. monoclinic) .

Q. Table 2: Supramolecular Features

| Counterion | Dominant Interaction | Crystal System | Reference |

|---|---|---|---|

| Trifluoroacetate | N–H···O | Monoclinic | |

| Hexafluorophosphate | π-π stacking | Hexagonal |

Basic: What is the solubility profile of this compound in common solvents?

Methodological Answer:

The salt is highly soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in non-polar solvents (e.g., hexane). Solubility in water is pH-dependent due to equilibrium between the ammonium cation and free acid (pKa of pyridine = 5.3) .

Q. Table 3: Solubility Data

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Acetone | >50 | 25°C | |

| Water | ~20 (pH 7) | 25°C |

Advanced: How can reaction conditions be optimized for cross-coupling with benzylic ammonium salts?

Methodological Answer:

For nickel-catalyzed cross-coupling:

- Use branched benzylic ammonium salts to enhance steric control.

- Optimize ligand choice (e.g., bipyridine ligands increase turnover frequency).

- Maintain inert atmosphere (N₂/Ar) to prevent catalyst oxidation .

Basic: What spectroscopic techniques confirm ammonium salt formation?

Methodological Answer:

- FT-IR : Absence of carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and presence of NH₄⁺ deformation bands (~1400 cm⁻¹) .

- ¹H NMR : Downfield shift of pyridine protons (δ 8.5–9.0 ppm) due to electron withdrawal by the carboxylate .

Advanced: How does pyridine’s basicity (pKa 5.3) affect the ammonium salt’s stability in aqueous solutions?

Methodological Answer:

At pH < 5.3, the ammonium cation (NH₄⁺) predominates, stabilizing the salt. At higher pH, deprotonation releases free 3-pyridinecarboxylic acid, reducing solubility. Buffered systems (pH 4–6) are recommended for aqueous applications to maintain stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.